molecular formula C9H12O4 B021302 rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 CAS No. 74495-72-0

rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3

Cat. No.: B021302
CAS No.: 74495-72-0
M. Wt: 187.21 g/mol
InChI Key: FBWPWWWZWKPJFL-FIBGUPNXSA-N
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Biochemical Analysis

Biochemical Properties

rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 is involved in the metabolic pathways of catecholamines. It is a metabolite of norepinephrine, formed through the action of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes catalyze the breakdown of norepinephrine, leading to the formation of 4-Hydroxy-3-methoxyphenylethylene Glycol, which is then labeled with deuterium to form this compound .

This compound interacts with various biomolecules, including enzymes and proteins involved in neurotransmitter metabolism. The nature of these interactions is primarily enzymatic, where this compound serves as a substrate or product in biochemical reactions .

Cellular Effects

This compound influences cellular processes by participating in the metabolism of norepinephrine. This compound affects cell signaling pathways, particularly those involving adrenergic receptors. By modulating the levels of norepinephrine and its metabolites, this compound can impact gene expression and cellular metabolism .

In various cell types, including neurons and glial cells, this compound can alter the balance of neurotransmitters, thereby influencing cell function and communication within the nervous system .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a metabolite in the degradation pathway of norepinephrine. This compound binds to enzymes such as MAO and COMT, facilitating the breakdown of norepinephrine into its metabolites. The deuterium labeling in this compound allows for precise tracking and analysis of these metabolic processes .

By inhibiting or activating specific enzymes, this compound can modulate the levels of norepinephrine and its related metabolites, thereby influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable, but its degradation can lead to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .

The stability of this compound allows for its use in extended biochemical assays, providing valuable insights into the temporal dynamics of catecholamine metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can modulate neurotransmitter levels without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and gene expression .

Threshold effects have been observed, where specific dosages of this compound are required to elicit measurable biochemical changes. These studies help in understanding the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in the metabolic pathways of catecholamines. It is formed through the enzymatic action of MAO and COMT on norepinephrine. These enzymes catalyze the conversion of norepinephrine into its metabolites, including 4-Hydroxy-3-methoxyphenylethylene Glycol, which is then labeled with deuterium to form this compound .

This compound interacts with various cofactors and enzymes, playing a crucial role in the regulation of neurotransmitter levels and their associated physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 involves the incorporation of deuterium atoms into the parent compound, 4-Hydroxy-3-methoxyphenylethylene Glycol. This is typically achieved through the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields aldehydes or ketones, while reduction results in different alcohols .

Comparison with Similar Compounds

Uniqueness: rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate metabolic tracing is essential.

Properties

IUPAC Name

1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWPWWWZWKPJFL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502893
Record name 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74495-72-0
Record name 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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